3-(2-Methyl-1,3-thiazol-4-yl)aniline

Descripción general

Descripción

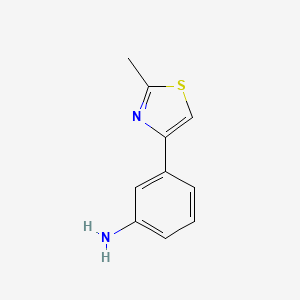

3-(2-Methyl-1,3-thiazol-4-yl)aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)aniline typically involves the reaction of 2-methylthiazole with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion . Another approach involves the use of thiourea and ethyl bromoacetate in ethanol, followed by cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Methyl-1,3-thiazol-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like halides or alkyl groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has shown that 3-(2-Methyl-1,3-thiazol-4-yl)aniline exhibits significant anticancer properties. A study involving MCF-7 breast cancer cells indicated that this compound induces apoptosis, suggesting its potential as a therapeutic agent against certain types of cancer. The mechanism of action appears to involve the modulation of apoptotic pathways, making it a candidate for further development in cancer therapy.

Antimicrobial Properties

The compound has also demonstrated antimicrobial efficacy against multi-drug resistant bacterial strains. In vitro studies revealed that it inhibits the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. This property positions it as a potential lead compound in the fight against antibiotic resistance .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective effects. In animal models of neurodegenerative diseases, the compound has shown promise in reducing oxidative stress and inflammation in neuronal tissues. These findings open avenues for its application in treating conditions like Alzheimer’s disease .

Materials Science

Polymer Additives

In materials science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall durability and performance of materials used in various industrial applications .

Conductive Polymers

The compound serves as a precursor for synthesizing conductive polymers. By polymerizing this compound with other monomers, researchers have developed materials with enhanced electrical conductivity suitable for applications in electronic devices and sensors .

Agricultural Chemistry

Pesticidal Activity

Research has identified the potential use of this compound as a pesticide. Studies indicate that it exhibits insecticidal properties against common agricultural pests, which could lead to its development as a safer alternative to conventional pesticides .

Plant Growth Regulation

Additionally, this compound has been investigated for its effects on plant growth regulation. Preliminary studies suggest that it may enhance growth rates and resistance to certain environmental stresses when applied to crops .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-(2-Methyl-1,3-thiazol-4-yl)aniline involves its interaction with various molecular targets and pathways. For example, it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other thiazole derivatives such as 2-aminothiazole, 4-methylthiazole, and thiazolidine . These compounds share the thiazole ring structure but differ in their substituents and overall properties .

Uniqueness

What sets 3-(2-Methyl-1,3-thiazol-4-yl)aniline apart is its specific substitution pattern, which can confer unique chemical and biological properties. For example, the presence of the aniline group can enhance its reactivity and potential for further functionalization .

Actividad Biológica

3-(2-Methyl-1,3-thiazol-4-yl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.03 |

| Escherichia coli | 0.06 |

| Pseudomonas aeruginosa | 0.05 |

| Listeria monocytogenes | 0.04 |

These results indicate that this compound has comparable or superior activity to standard antibiotics such as streptomycin and ampicillin .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. In vitro studies demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Cytotoxicity Data:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 4.45 |

| A4 (STAT3-null) | >10 |

The selectivity index indicates that the compound preferentially targets cancer cells over normal cells, suggesting a potential therapeutic window for further development .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Protein Dimerization: The compound has been shown to inhibit the dimerization of STAT3, a transcription factor involved in tumorigenesis. This inhibition leads to decreased expression of genes associated with cell survival and proliferation .

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of pro-apoptotic markers in treated cells .

Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound demonstrated potent antimicrobial activity with an MIC value lower than that of traditional antibiotics. The study concluded that this compound could serve as a lead candidate for developing new antimicrobial agents .

Study 2: Anticancer Properties

A separate investigation focused on the anticancer effects of the compound on MDA-MB-231 cells revealed significant cytotoxic effects at low concentrations. In vivo studies using xenograft models confirmed tumor growth inhibition when treated with the compound, indicating its potential as an effective cancer therapeutic agent .

Propiedades

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHZPWZSSBCSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353062 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89250-34-0 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methyl-thiazol-4-yl)-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.